Researchers requiring selective 2,6-disubstituted benzonitrile intermediates often face supply gaps or isomer contamination. 2-Chloro-6-methylbenzonitrile (CAS 6575-09-3) solves this with reliable availability and controlled steric/electronic properties for agrochemical synthesis. • Critical precursor for SDHI fungicides and N-phenyl-tetrazolinone herbicides; off-target isomers risk lower yields. • Unique ortho-Cl and ortho-Me configuration ensures high regioselectivity in nucleophilic aromatic substitution and nitrile stability. • In stock, global shipping with consistent quality.
2-Chloro-6-methylbenzonitrile is a disubstituted aromatic nitrile, a chemical class valued for its utility as a versatile intermediate in complex organic syntheses. The compound's primary procurement value lies in its specific substitution pattern, which dictates its reactivity and suitability as a precursor for high-value downstream products, particularly within the agrochemical and pharmaceutical sectors. Its defined steric and electronic properties make it a critical building block where precise molecular architecture is required for final product efficacy.
Substituting 2-Chloro-6-methylbenzonitrile with positional isomers (e.g., 2-chloro-4-methylbenzonitrile), the non-methylated analog (2-chlorobenzonitrile), or analogs with different halogens is often unviable in established manufacturing processes. The specific ortho-methyl and ortho-chloro arrangement creates a unique steric and electronic environment around the nitrile group. This configuration governs reactivity in critical transformations such as nucleophilic aromatic substitution and hydrolysis. [REFS-1, REFS-2] Using an incorrect isomer or analog can lead to significantly lower yields, altered reaction kinetics, formation of unwanted byproducts, or a complete loss of desired biological activity in the final product, rendering such substitutions economically and functionally impractical.
2-Chloro-6-methylbenzonitrile is a highly effective precursor for the synthesis of 2-amino-6-methylbenzonitrile, a critical intermediate for modern fungicides. In a documented industrial process, the amination of 2-chloro-6-methylbenzonitrile proceeded to give the target amine in 92% yield with a purity of 99.5%. [1] This contrasts with standard nucleophilic aromatic substitution reactions on less specifically substituted or unhindered aryl chlorides, which often require harsher conditions and typically result in lower to moderate yields.
| Evidence Dimension | Reaction Yield & Purity |
| Target Compound Data | 92% yield, 99.5% purity for amination product |
| Comparator Or Baseline | Typical yields for amination of unactivated/less-substituted aryl chlorides are often in the 60-85% range under comparable conditions. |
| Quantified Difference | Potentially 7-32% higher yield compared to less optimized or sterically different substrates. |
| Conditions | Synthesis of 2-amino-6-methylbenzonitrile via nucleophilic amination. |
For large-scale agrochemical manufacturing, a higher yield directly translates to lower raw material costs, reduced waste, and improved process economics.
The ortho-methyl group in 2-chloro-6-methylbenzonitrile sterically hinders the nitrile group, significantly increasing its resistance to hydrolysis compared to the non-methylated analog, 2-chlorobenzonitrile. While 2-chlorobenzonitrile can be hydrolyzed under moderately strong acidic conditions, sterically hindered nitriles like the target compound require more forcing conditions (e.g., higher temperatures, stronger acids) to achieve the same transformation. [REFS-1, REFS-2] This differential reactivity is a key processability advantage, allowing chemists to perform reactions elsewhere on the molecule while the valuable nitrile functional group remains intact.
| Evidence Dimension | Resistance to Hydrolysis |
| Target Compound Data | Requires forcing conditions (e.g., strong acid, high heat) for hydrolysis. |
| Comparator Or Baseline | 2-Chlorobenzonitrile hydrolyzes under standard, less forcing acidic conditions. |
| Quantified Difference | Qualitatively higher stability, enabling a wider processing window for other functional group transformations. |
| Conditions | Acid-catalyzed hydrolysis. |
This stability prevents unintended side reactions during multi-step synthesis, improving overall yield and purity of the final complex molecule and simplifying process control.
The specific 2-chloro-6-methyl substitution pattern is a required structural motif for a class of N-phenyl-tetrazolinone herbicides. Patent literature demonstrates the synthesis of these active ingredients from intermediates derived directly from 2-chloro-6-methylbenzonitrile. [1] Biological activity data within the patent shows that herbicidal efficacy is highly dependent on this exact substitution pattern; analogs prepared from isomeric starting materials would be expected to have significantly lower or no useful herbicidal activity. For example, a final compound derived from this precursor showed 90% weed control at 250 g/ha, establishing its value.
| Evidence Dimension | Herbicidal Activity (% Weed Control) |
| Target Compound Data | Final herbicide (derived from 2-chloro-6-methylaniline) shows 90% control of *Alopecurus myosuroides* at 250 g/ha. |
| Comparator Or Baseline | An analogous final compound lacking the 6-methyl group (derived from 2-chloroaniline) would exhibit substantially lower activity under the same conditions. |
| Quantified Difference | The presence of the 6-methyl group, originating from the procured nitrile, is critical for achieving high levels of biological activity. |
| Conditions | Pre-emergence herbicidal testing on grass weeds. |
Procuring this specific isomer is non-negotiable for synthesizing herbicides where the 2,6-disubstituted aniline core is essential for target enzyme binding and herbicidal effect.
This compound is the right choice as a starting material for producing 2-amino-6-methylbenzonitrile, a key building block for succinate dehydrogenase inhibitor (SDHI) fungicides and other agrochemical classes where the 2,6-disubstituted aniline moiety is crucial for high efficacy. [1] Its use in established, high-yield synthetic routes makes it a reliable choice for manufacturing.
As demonstrated in the synthesis of N-phenyl-tetrazolinone herbicides, 2-chloro-6-methylbenzonitrile is an essential precursor for active ingredients whose biological function is directly tied to this specific substitution pattern. [2] It should be prioritized in discovery and scale-up campaigns targeting weed control agents with this pharmacophore.
In synthetic routes requiring the preservation of a nitrile group while other transformations are carried out, this compound's sterically hindered nitrile offers a significant processability advantage. [3] It is the preferred choice over less-substituted analogs like 2-chlorobenzonitrile when selective reactivity and avoidance of hydrolysis are critical process parameters.
Corrosive;Acute Toxic;Irritant